Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide
Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide
Potent and selective partial inhibitor of β1-containing GABAA receptors (IC50 values are 4.5, 5.3 and 7.9 nM at α2β1γ1θ, α2β1γ1 and α2β1γ2s GABAA receptors respectively). May bind allosterically to a novel site on GABAA receptor.
Brand Name:
Vulcanchem
CAS No.:
3232-36-8
VCID:
VC0004459
InChI:
InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)
SMILES:
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Molecular Formula:
C14H12N2O3
Molecular Weight:
256.26 g/mol
Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide
CAS No.: 3232-36-8
Inhibitors
VCID: VC0004459
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
CAS No. | 3232-36-8 |
---|---|
Product Name | Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide |
Molecular Formula | C14H12N2O3 |
Molecular Weight | 256.26 g/mol |
IUPAC Name | 2-hydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide |
Standard InChI | InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19) |
Standard InChIKey | OMCYEZUIYGPHDJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
Description | Potent and selective partial inhibitor of β1-containing GABAA receptors (IC50 values are 4.5, 5.3 and 7.9 nM at α2β1γ1θ, α2β1γ1 and α2β1γ2s GABAA receptors respectively). May bind allosterically to a novel site on GABAA receptor. |
Synonyms | Salicylidene salicylhydrazide |
PubChem Compound | 76707 |
Last Modified | Nov 11 2021 |
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